molecular formula C13H22O2 B3332778 Cyclohexyl(1-hydroxycyclohexyl)methanone CAS No. 91975-81-4

Cyclohexyl(1-hydroxycyclohexyl)methanone

Cat. No.: B3332778
CAS No.: 91975-81-4
M. Wt: 210.31 g/mol
InChI Key: OOXZBXUQGMCSBX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cyclohexyl(1-hydroxycyclohexyl)methanone, also known as 1-Hydroxycyclohexyl phenyl ketone, is primarily used as a photoinitiator (PI) molecule in chain transfer polymerization . The primary target of this compound is the polymeric matrix, where it is incorporated by the addition of a chromophore as a pendant group .

Mode of Action

As a photoinitiator, this compound absorbs light and undergoes a photochemical reaction to produce reactive species. These species can initiate polymerization reactions, leading to the formation of polymers. The compound’s interaction with its target, the polymeric matrix, results in the initiation of polymer chains .

Biochemical Pathways

The reactive species produced by the photoinitiator can initiate the polymerization of monomers, leading to the formation of polymers .

Result of Action

The primary result of this compound’s action is the initiation of polymer chains in the polymeric matrix. This leads to the formation of polymers, which have numerous applications in various industries, including coatings, inks, and adhesives .

Action Environment

The efficacy and stability of this compound as a photoinitiator are influenced by several environmental factors. Light is a critical factor, as the compound requires light to undergo the photochemical reaction necessary for polymerization. Other factors, such as temperature and the presence of other chemicals, may also influence the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(1-hydroxycyclohexyl)methanone typically involves several key steps:

Industrial Production Methods

The industrial production of this compound follows similar steps as the laboratory synthesis but is optimized for large-scale production. The process is designed to minimize environmental pollution and maximize yield .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(1-hydroxycyclohexyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various ketones, alcohols, and substituted derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl(1-hydroxycyclohexyl)methanone is unique due to its specific molecular structure, which provides it with distinct photoinitiating capabilities. Its ability to generate free radicals efficiently upon UV exposure makes it highly effective in polymerization processes, particularly in applications requiring high resistance to yellowing .

Properties

IUPAC Name

cyclohexyl-(1-hydroxycyclohexyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c14-12(11-7-3-1-4-8-11)13(15)9-5-2-6-10-13/h11,15H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXZBXUQGMCSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2(CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexyl(1-hydroxycyclohexyl)methanone
Reactant of Route 2
Cyclohexyl(1-hydroxycyclohexyl)methanone
Reactant of Route 3
Cyclohexyl(1-hydroxycyclohexyl)methanone
Reactant of Route 4
Cyclohexyl(1-hydroxycyclohexyl)methanone
Reactant of Route 5
Cyclohexyl(1-hydroxycyclohexyl)methanone
Reactant of Route 6
Cyclohexyl(1-hydroxycyclohexyl)methanone

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